molecular formula C17H14ClN5S B12248702 6-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-5-chloropyridine-3-carbonitrile

6-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-5-chloropyridine-3-carbonitrile

Cat. No.: B12248702
M. Wt: 355.8 g/mol
InChI Key: XVJDVOSZJQPLOX-UHFFFAOYSA-N
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Description

6-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-5-chloropyridine-3-carbonitrile is a heterocyclic compound that combines benzothiazole, piperazine, and pyridine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and antipsychotic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-5-chloropyridine-3-carbonitrile typically involves multi-step proceduresThe final step involves the coupling of the benzothiazole-piperazine intermediate with a chloropyridine derivative under specific reaction conditions .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-5-chloropyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of the chlorine atom with the nucleophile .

Scientific Research Applications

6-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-5-chloropyridine-3-carbonitrile has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antibacterial and antifungal activities.

    Medicine: Explored as a potential antipsychotic agent due to its interaction with dopamine and serotonin receptors.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-5-chloropyridine-3-carbonitrile involves its interaction with specific molecular targets. In medicinal applications, it acts as an antagonist of dopamine and serotonin receptors, which are involved in various neurological processes. This interaction can modulate neurotransmitter activity, leading to its potential antipsychotic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-5-chloropyridine-3-carbonitrile is unique due to its combination of benzothiazole, piperazine, and chloropyridine moieties.

Properties

Molecular Formula

C17H14ClN5S

Molecular Weight

355.8 g/mol

IUPAC Name

6-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-5-chloropyridine-3-carbonitrile

InChI

InChI=1S/C17H14ClN5S/c18-13-9-12(10-19)11-20-16(13)22-5-7-23(8-6-22)17-21-14-3-1-2-4-15(14)24-17/h1-4,9,11H,5-8H2

InChI Key

XVJDVOSZJQPLOX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=N2)C#N)Cl)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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